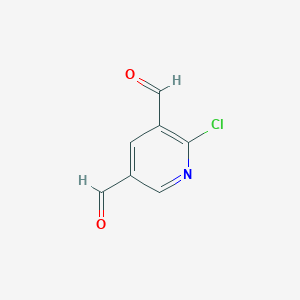
2-クロロピリジン-3,5-ジカルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-pyridine-3,5-dicarbaldehyde is a chemical compound with the molecular formula C7H4ClNO2 and a molecular weight of 169.57 g/mol . It is characterized by the presence of a chlorine atom at the second position of the pyridine ring and two aldehyde groups at the third and fifth positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
2-Chloro-pyridine-3,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-pyridine-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-pyridine-3,5-dicarbaldehyde may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Chloro-pyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 2-Chloro-pyridine-3,5-dicarboxylic acid.
Reduction: 2-Chloro-pyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-Chloro-pyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research .
類似化合物との比較
Similar Compounds
2-Chloro-pyridine-3-carbaldehyde: Similar structure but with only one aldehyde group.
2-Chloro-pyridine-5-carbaldehyde: Similar structure but with the aldehyde group at the fifth position.
Pyridine-3,5-dicarbaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Chloro-pyridine-3,5-dicarbaldehyde is unique due to the presence of both chlorine and two aldehyde groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in synthetic chemistry and research applications .
特性
IUPAC Name |
2-chloropyridine-3,5-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGTPPMJGXGBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
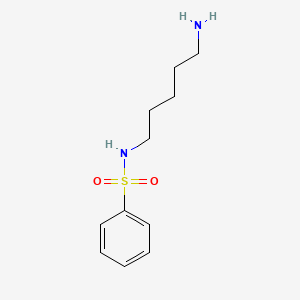
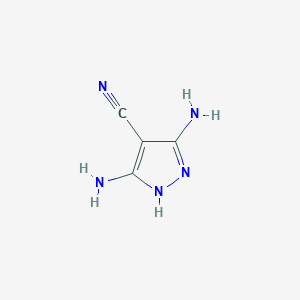
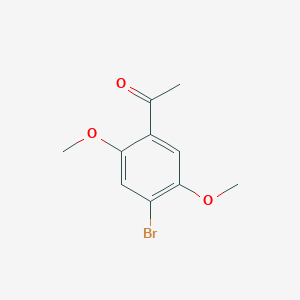

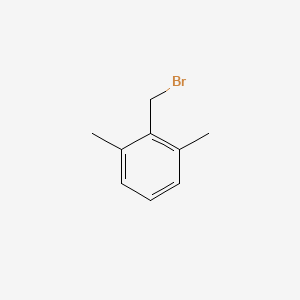
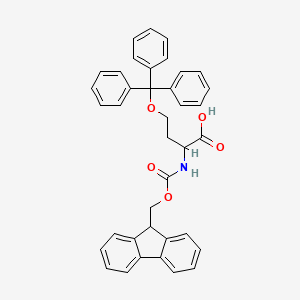
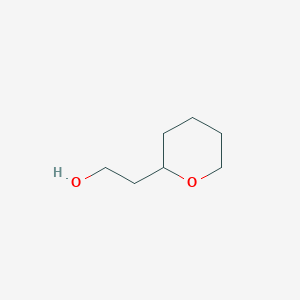

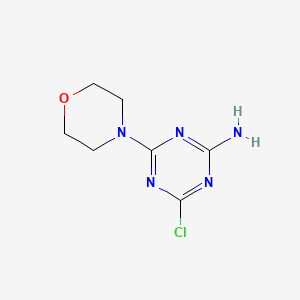
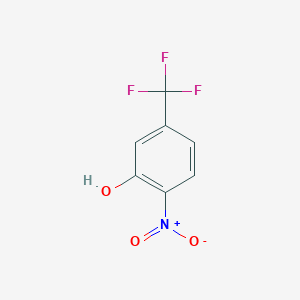


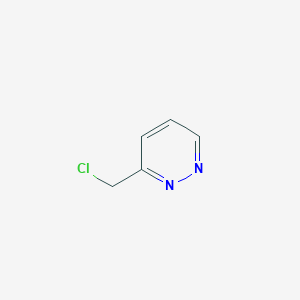
![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
